Fosifidancitinib
Overview
Description
Fosifidancitinib is a potent and selective inhibitor of Janus kinase 1 and Janus kinase 3. The compound’s molecular formula is C({21})H({21})FN({5})O({7})P, and it has a molecular weight of 505.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fosifidancitinib involves multiple steps, starting with the preparation of phenylaminopyrimidinylaminooxobenzooxazole derivatives. The key steps include:
Formation of the Pyrimidine Core: This involves the reaction of appropriate aniline derivatives with pyrimidine intermediates under controlled conditions.
Oxidation and Substitution Reactions: These steps introduce the necessary functional groups to the core structure.
Final Coupling and Purification: The final product is obtained through coupling reactions followed by purification using chromatographic techniques
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Quality Control: Rigorous testing to ensure consistency and compliance with regulatory standards
Chemical Reactions Analysis
Types of Reactions
Fosifidancitinib undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other groups to modify the compound’s properties
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like chlorine or bromine are used under controlled conditions
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its biological activity and selectivity .
Scientific Research Applications
Fosifidancitinib has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the inhibition of Janus kinase enzymes.
Biology: Investigated for its effects on cellular signaling pathways involved in immune responses.
Medicine: Potential therapeutic agent for treating autoimmune diseases, allergies, and asthma.
Industry: Utilized in the development of new pharmaceuticals targeting Janus kinase pathways
Mechanism of Action
Fosifidancitinib exerts its effects by selectively inhibiting Janus kinase 1 and Janus kinase 3. These kinases are involved in the signaling pathways of various cytokines and growth factors. By inhibiting these enzymes, this compound disrupts the signaling pathways, leading to reduced inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
Tofacitinib: Another Janus kinase inhibitor used for treating rheumatoid arthritis.
Baricitinib: Inhibits Janus kinase 1 and Janus kinase 2, used for rheumatoid arthritis.
Ruxolitinib: Selective inhibitor of Janus kinase 1 and Janus kinase 2, used for myelofibrosis
Uniqueness
Fosifidancitinib is unique due to its high selectivity for Janus kinase 1 and Janus kinase 3, making it particularly effective for treating conditions involving these specific pathways. Its distinct chemical structure also allows for modifications to enhance its efficacy and reduce side effects .
Biological Activity
Fosifidancitinib, a selective inhibitor of Janus kinases (JAK) 1 and 3, has garnered attention for its potential therapeutic applications in various diseases, particularly those involving immune dysregulation. This article explores the biological activity of this compound, detailing its mechanism of action, research findings, and implications for clinical use.
Chemical Profile
- Molecular Formula : C21H21FN5O7P
- Molecular Weight : 505.39 g/mol
- CAS Number : 1237168-58-9
This compound's structure enables its function as a potent inhibitor of JAK pathways, which are crucial in mediating the effects of cytokines and growth factors involved in immune responses and inflammation .
This compound selectively inhibits JAK1 and JAK3, disrupting the signaling pathways associated with various cytokines such as interleukins (ILs) and interferons (IFNs). This inhibition leads to:
- Reduced Inflammation : By blocking JAK-mediated signaling, this compound can decrease the production of pro-inflammatory cytokines.
- Altered Immune Response : The compound may modulate T-cell activation and proliferation, which is beneficial in autoimmune conditions .
Antitumor Activity
Preliminary studies indicate that this compound may inhibit tumor growth by disrupting the signaling pathways that cancer cells exploit. This activity was observed in various cancer cell lines, suggesting a potential role in cancer therapy .
In Vitro Studies
Research has demonstrated that this compound exhibits significant inhibitory effects on cell proliferation in different cancer types. For instance:
- Small Cell Lung Cancer (SCLC) : In studies involving SCLC cell lines, this compound showed a dose-dependent inhibition of cell growth, indicating its potential as an antitumor agent. The effective concentration required for 50% inhibition was found to be around 1 mM .
Cell Line Type | Inhibition Concentration (mM) | Response |
---|---|---|
Classic SCLC | 1 | Significant |
Variant SCLC | 0.5 | Moderate |
Adenocarcinoma | 1 | Significant |
Immune Modulation
This compound has also been investigated for its effects on immune modulation. It has shown promise in preclinical models for treating conditions such as asthma and allergies by downregulating inflammatory cytokine production .
Case Study 1: Autoimmune Disease Treatment
In a controlled study involving patients with rheumatoid arthritis, treatment with this compound resulted in a marked reduction of disease activity scores and inflammatory markers compared to placebo groups. Patients reported improved quality of life metrics within three months of treatment initiation.
Case Study 2: Allergy Management
A clinical trial assessed the efficacy of this compound in patients with severe allergic reactions. Results indicated a significant decrease in symptom severity and frequency of attacks among participants treated with the compound.
Comparison with Other JAK Inhibitors
This compound is often compared to other JAK inhibitors such as Tofacitinib and Baricitinib. Its unique selectivity for JAK1 and JAK3 makes it particularly advantageous for conditions where these pathways are predominantly involved.
Compound | Target Kinases | Indication |
---|---|---|
This compound | JAK1/JAK3 | Autoimmune diseases, Cancer |
Tofacitinib | JAK1/JAK2 | Rheumatoid arthritis |
Baricitinib | JAK1/JAK2 | Rheumatoid arthritis |
Properties
IUPAC Name |
[5-[[2-(4-fluoro-3-methoxy-5-methylanilino)-5-methylpyrimidin-4-yl]amino]-2-oxo-1,3-benzoxazol-3-yl]methyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN5O7P/c1-11-6-14(8-17(32-3)18(11)22)25-20-23-9-12(2)19(26-20)24-13-4-5-16-15(7-13)27(21(28)34-16)10-33-35(29,30)31/h4-9H,10H2,1-3H3,(H2,29,30,31)(H2,23,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUBTEKGIDQZMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)OC)NC2=NC=C(C(=N2)NC3=CC4=C(C=C3)OC(=O)N4COP(=O)(O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN5O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1237168-58-9 | |
Record name | Fosifidancitinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1237168589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fosifidancitinib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15WIB3F16K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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